molecular formula C11H11N7O2 B11599750 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetohydrazide

Cat. No.: B11599750
M. Wt: 273.25 g/mol
InChI Key: ZTOQQPKPVQHRMT-UHFFFAOYSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETOHYDRAZIDE is a complex organic compound that features both oxadiazole and benzimidazole moieties. These structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with 1H-1,3-benzodiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as toluene or dichloromethane, and may require catalysts or reagents like anhydrous ammonia or hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETOHYDRAZIDE involves its interaction with various molecular targets and pathways. The oxadiazole and benzimidazole moieties can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETOHYDRAZIDE is unique due to its combination of oxadiazole and benzimidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H11N7O2

Molecular Weight

273.25 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetohydrazide

InChI

InChI=1S/C11H11N7O2/c12-10-9(16-20-17-10)11-14-6-3-1-2-4-7(6)18(11)5-8(19)15-13/h1-4H,5,13H2,(H2,12,17)(H,15,19)

InChI Key

ZTOQQPKPVQHRMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NN)C3=NON=C3N

Origin of Product

United States

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